
3,4-Diethynylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H2O2 It is characterized by a cyclobutene ring with two ethynyl groups and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylcyclobut-3-ene-1,2-dione typically involves the following steps:
Starting Material: The synthesis often begins with squaric acid or its derivatives.
Formation of Ethynyl Groups:
Cyclization: The formation of the cyclobutene ring is a crucial step, which can be facilitated by cyclization reactions under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynylcyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced compounds are typically formed.
Substitution: Substituted cyclobutene derivatives are the major products.
Scientific Research Applications
3,4-Diethynylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,4-Diethynylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo various chemical reactions also allows it to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar in structure but with ethoxy groups instead of ethynyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Contains hydroxyl groups instead of ethynyl groups.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Features methoxy groups in place of ethynyl groups.
Uniqueness
3,4-Diethynylcyclobut-3-ene-1,2-dione is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H2O2 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3,4-diethynylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H |
InChI Key |
IFECTWGZJAOLFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=O)C1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



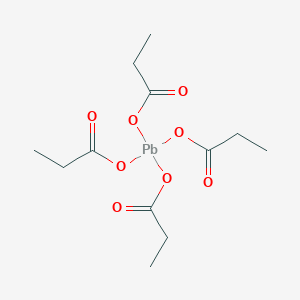

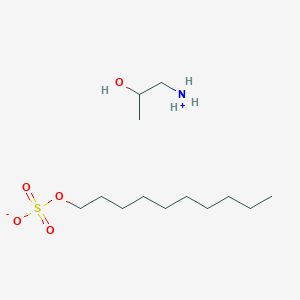
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

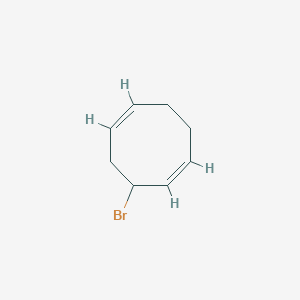
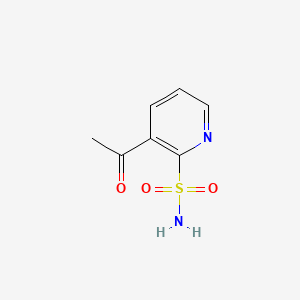
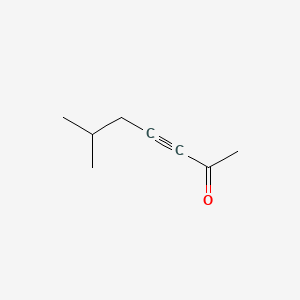
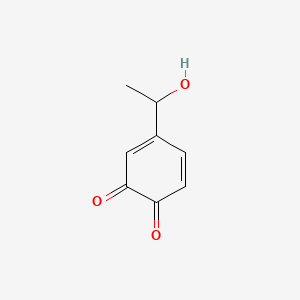
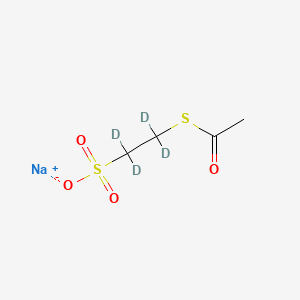

![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
